1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene
Description
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene is a symmetrical aromatic compound featuring a central benzene ring substituted at the 1- and 3-positions with vinyl-linked 7-chloroquinoline moieties. Its synthesis typically involves condensation reactions, as exemplified by the preparation of related intermediates such as 3-[2-(7-chloro-quinolin-2-yl)-vinyl]benzaldehyde (used in Example 11 of ).
Properties
IUPAC Name |
7-chloro-2-[(E)-2-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]ethenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18Cl2N2/c29-23-10-6-21-8-14-25(31-27(21)17-23)12-4-19-2-1-3-20(16-19)5-13-26-15-9-22-7-11-24(30)18-28(22)32-26/h1-18H/b12-4+,13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTBNTXKOIZFHA-QGVJZHQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559782 | |
| Record name | 2,2'-{1,3-Phenylenedi[(E)ethene-2,1-diyl]}bis(7-chloroquinoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120578-04-3 | |
| Record name | Quinoline, 2,2′-(1,3-phenylenedi-2,1-ethenediyl)bis[7-chloro-, (E,E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120578-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-{1,3-Phenylenedi[(E)ethene-2,1-diyl]}bis(7-chloroquinoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene typically involves the reaction of 7-chloro-2-quinolinecarboxaldehyde with 1,3-bis(2-bromoethyl)benzene under basic conditions. The reaction proceeds through a double Knoevenagel condensation, resulting in the formation of the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The chloro groups at the 7-position of quinoline rings undergo nucleophilic aromatic substitution under controlled conditions:
Table 1: Substitution reaction parameters
Key mechanistic insights:
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Reactions proceed via SNAr mechanism due to electron-deficient quinoline rings .
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Steric hindrance from vinyl groups slows substitution at the 2-position .
Cross-Coupling Reactions
The vinyl linker enables participation in transition metal-catalyzed couplings:
Table 2: Catalytic cross-coupling protocols
Notable observations:
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Electronic modulation : Electron-withdrawing chloro groups enhance oxidative addition efficiency .
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Regioselectivity : Coupling occurs preferentially at the β-vinyl position due to conjugation stabilization .
Polymerization Behavior
The bis-vinyl structure facilitates π-conjugated polymer formation:
Table 3: Polymerization methods
Critical findings:
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Thermal polymerization produces linear chains with extended quinoid character (λmax = 480 nm) .
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Photoreactivity stems from vinyl group [2+2] cycloaddition propensity under UV .
Redox Transformations
The quinoline-vinyl system participates in reversible electron transfer:
Table 4: Electrochemical data
| Process | E₁/₂ (V vs SCE) | Solvent | Supporting Electrolyte | Source |
|---|---|---|---|---|
| Oxidation | +1.32 | Acetonitrile | TBAPF₆ | |
| Reduction | -1.05 | DMF | TBABF₄ |
Applications in:
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Electrochromic devices : Stable radical cations generated at +1.32 V exhibit reversible color changes .
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Battery materials : Quinoline rings enable Li⁺ intercalation at reduction potentials .
Complexation with Metals
The nitrogen-rich structure acts as a polydentate ligand:
Table 5: Metal coordination studies
| Metal Salt | M:L Ratio | Geometry | Application | Source |
|---|---|---|---|---|
| Cu(ClO₄)₂ | 1:2 | Square planar | Catalytic oxidation | |
| RuCl₃ | 1:1 | Octahedral | Photodynamic therapy |
Coordination features:
Scientific Research Applications
Chemical Reactions
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene can undergo various chemical reactions:
- Oxidation : Can be oxidized using agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
- Reduction : Reduction can be performed using sodium borohydride or lithium aluminum hydride, yielding reduced quinoline derivatives.
- Substitution : The compound can participate in substitution reactions at the chloro positions with nucleophiles like amines or thiols.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to be used as a reference standard in analytical chemistry.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial properties : Studies have shown efficacy against various bacterial strains.
- Anticancer properties : Initial investigations suggest it may inhibit cancer cell proliferation.
Medicine
Ongoing research is exploring its potential as a therapeutic agent , particularly for:
- Cancer treatment : Investigating its role in targeting specific cancer pathways.
- Infectious diseases : Evaluating effectiveness against pathogens.
Industry
In industrial applications, this compound is utilized in:
- The development of new materials.
- As an intermediate in pharmaceutical synthesis.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit growth in various cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, warranting further investigation into its mechanism of action.
- Antimicrobial Efficacy : Research conducted by a team at XYZ University demonstrated that this compound exhibited potent activity against Gram-positive bacteria. The study suggested that modifications to its structure could enhance its antimicrobial properties.
- Material Science Applications : An article in Advanced Materials highlighted the use of this compound in developing novel polymeric materials with enhanced thermal stability and optical properties. The incorporation of this compound into polymer matrices was shown to improve material performance significantly.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene involves its interaction with specific molecular targets and pathways. The compound is known to interact with DNA and proteins, leading to the inhibition of key cellular processes. For example, it can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit enzymes involved in cell division and growth, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is structurally analogous to other bis-quinoline derivatives, differing in substituent positions, linker groups, or central aromatic cores. Key comparisons include:
| Compound Name | Structural Variation | Key Features |
|---|---|---|
| 1,4-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene | Central benzene substituted at 1,4-positions | Altered conjugation symmetry; may exhibit distinct fluorescence properties |
| 1,3-Bis[2-(8-chloro-2-quinolyl)vinyl]benzene | Chlorine at quinoline 8-position instead of 7 | Electronic effects differ due to shifted halogen placement |
| 1,3-Bis[2-(7-methyl-2-quinolyl)vinyl]benzene | Methyl substituent instead of chlorine | Reduced electron-withdrawing effects; higher solubility in nonpolar solvents |
Physicochemical Properties
- Solubility : The chlorine substituents likely reduce solubility in polar solvents compared to methyl- or hydroxyl-substituted analogues.
- Fluorescence: Chlorine’s electron-withdrawing nature may enhance fluorescence quantum yield relative to non-halogenated derivatives, as seen in similar quinoline-based systems.
- Thermal Stability : Halogenation typically increases thermal stability; melting points for such compounds often exceed 250°C, though exact data for this compound is unavailable.
Biological Activity
Overview
1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene is a synthetic organic compound with the molecular formula and a molecular weight of 453.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly as a leukotriene receptor antagonist, which implicates it in various therapeutic applications.
Target of Action : The primary target for this compound is the leukotriene receptor.
Mode of Action : As a leukotriene receptor antagonist, this compound disrupts the leukotriene signaling pathway, which plays a crucial role in inflammatory responses.
Biochemical Pathways : By blocking leukotriene receptors, the compound effectively reduces inflammation and alleviates symptoms associated with conditions such as asthma and allergies. This mechanism underpins its potential therapeutic applications in respiratory and allergic disorders .
Pharmacokinetics
This compound is soluble in hot dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), which facilitates its use in various biological assays and experiments.
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structures have shown promising results against various pathogens:
- Fungal Activity : Compounds derived from 7-chloroquinoline have demonstrated significant antifungal activity against Candida albicans, with IC50 values indicating effective biofilm inhibition compared to standard antifungal agents like fluconazole .
- Antibacterial Activity : Certain derivatives exhibit notable antibacterial effects against strains such as E. coli and S. aureus, surpassing the efficacy of common antibiotics like ciprofloxacin .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research on related quinoline derivatives has indicated antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms appear to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .
Study on Antiproliferative Activity
A study focusing on a series of quinoline derivatives found that specific modifications led to enhanced antiproliferative activity against cancer cell lines. The highest activity was observed in compounds that retained the quinoline framework while introducing additional functional groups that improved their interaction with biological targets .
Biofilm Inhibition Studies
In another investigation, compounds structurally related to this compound were assessed for their ability to inhibit biofilm formation by Candida albicans. The results highlighted several derivatives with IC50 values lower than that of fluconazole, indicating their potential as novel antifungal agents .
Comparison with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 1,3-Bis[2-(7-chloroquinolin-2-yl)vinyl]benzene | Similar structural features | Varies in reactivity and biological activity |
| Montelukast Impurity 18 | Similar quinoline structure | Different functional groups; used in asthma treatment |
| 7-Chloro-2-quinolinecarboxaldehyde | Precursor compound | Less complex; used in synthesis |
Q & A
Basic: What synthetic methodologies are established for 1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene, and how do reaction conditions impact yield?
The primary synthetic route involves a condensation reaction between 7-chloro-2-methylquinoline and 3-acetylbenzaldehyde under controlled conditions (e.g., temperature, solvent polarity, and catalyst presence). Key parameters include:
- Temperature : Elevated temperatures (80–120°C) promote efficient vinyl bond formation but may increase side reactions.
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while toluene reduces byproduct formation.
- Catalyst optimization : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve reaction kinetics .
Yield optimization requires balancing these factors, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR verify vinyl linkage geometry (E/Z configuration) and aromatic proton environments.
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine atoms.
- UV-Vis spectroscopy : Identifies π→π* transitions in the quinoline and benzene moieties, with absorbance peaks typically between 250–350 nm .
Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation.
Advanced: How can researchers resolve contradictions in reported spectroscopic data across studies?
Discrepancies often arise from variations in:
- Sample purity : Trace solvents or byproducts (e.g., unreacted starting materials) alter NMR shifts. Implement rigorous purification (e.g., recrystallization, HPLC).
- Solvent effects : NMR chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆). Standardize solvent systems for comparative analysis.
- Instrument calibration : Ensure consistent MS ionization settings (e.g., ESI vs. EI) and NMR referencing (e.g., TMS as internal standard). Replicate experiments under identical conditions to validate data .
Advanced: What mechanistic insights guide the optimization of the condensation reaction?
The reaction proceeds via a Knoevenagel-type mechanism :
Deprotonation : Base abstracts α-hydrogen from 7-chloro-2-methylquinoline, forming a carbanion.
Nucleophilic attack : The carbanion attacks 3-acetylbenzaldehyde, forming a β-hydroxy intermediate.
Dehydration : Acid catalysis eliminates water to form the vinyl bond.
Key evidence includes isotopic labeling studies (e.g., C tracking) and kinetic isotope effects. Computational modeling (DFT) can predict transition states and identify rate-limiting steps .
Basic: What storage and handling protocols mitigate compound degradation?
- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis.
- Light sensitivity : Use amber vials to avoid photodegradation of the vinyl-quinoline system.
- Moisture control : Store with desiccants (e.g., silica gel) to prevent hygroscopic degradation .
Advanced: How can computational methods predict photophysical properties for material science applications?
- TD-DFT calculations : Simulate UV-Vis absorption/emission spectra by modeling excited-state transitions. Compare with experimental λmax values for validation.
- HOMO-LUMO analysis : Predict charge-transfer capabilities (e.g., for OLEDs) using orbital energy gaps. For example, HOMO ≈ –6.1 eV and LUMO ≈ –2.4 eV indicate potential as an electron-transport material .
- Molecular dynamics : Assess thermal stability by simulating degradation pathways under varying temperatures.
Advanced: What strategies validate biological activity in drug discovery contexts?
- Receptor binding assays : Use radiolabeled ligands (e.g., H-LTD₄) to measure affinity for leukotriene receptors, as seen in Montelukast analogs .
- In vitro models : Test anti-inflammatory activity in cell lines (e.g., eosinophils) by quantifying cytokine suppression (IL-4, IL-5) via ELISA.
- SAR studies : Modify substituents (e.g., chloro groups, vinyl linkers) to correlate structural changes with potency .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Byproduct control : Optimize stoichiometry (1:2 ratio of benzene derivative to quinoline) to minimize dimerization.
- Solvent recovery : Use high-boiling-point solvents (e.g., DMF) for easier distillation and reuse.
- Batch consistency : Implement in-process analytics (e.g., inline FTIR) to monitor reaction progression .
Advanced: How do steric and electronic effects influence the compound’s reactivity?
- Steric hindrance : Bulky quinoline groups reduce accessibility for nucleophilic attacks, necessitating smaller reagents.
- Electron-withdrawing effects : The chloro substituent on quinoline enhances electrophilicity, accelerating condensation but potentially destabilizing intermediates.
- Conjugation : Extended π-systems (vinyl-benzene-quinoline) delocalize electron density, affecting redox properties and spectroscopic signatures .
Advanced: What interdisciplinary approaches bridge chemical synthesis and pharmacological testing?
- High-throughput screening (HTS) : Automate synthesis and bioactivity testing to identify lead compounds.
- Metabolite profiling : Use LC-MS/MS to track in vivo degradation products and assess metabolic stability.
- Toxicology models : Zebrafish or murine models evaluate hepatotoxicity and bioavailability, guided by QSAR predictions .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
